molecular formula C23H26O8 B1246372 Tenellic acid C

Tenellic acid C

Cat. No.: B1246372
M. Wt: 430.4 g/mol
InChI Key: IGGGJHYOBPGVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenellic acid C is a natural product found in Dendrospora tenella with data available.

Scientific Research Applications

Isolation and Structural Elucidation

Tenellic acid C, a compound isolated from the mangrove endophytic fungus Talaromyces sp., has been structurally characterized through spectroscopic methods, highlighting its significance in the field of natural product chemistry and potential applications in drug discovery (Liu et al., 2009).

Bioactive Compound Studies

Research involving this compound has also focused on exploring its bioactive properties. For instance, studies on related compounds from the fungus Penicillium purpurogenum MM have investigated their antimicrobial and cytotoxic activities, suggesting the potential of this compound in these areas (Shaaban et al., 2016).

Understanding Biosynthetic Pathways

This compound has been pivotal in studies aimed at understanding the biosynthesis of complex natural products. For example, the examination of the tenellin biosynthetic pathway in Beauveria bassiana has provided insights into the mechanisms of fungal secondary metabolite production, which is crucial for developing novel bioengineering strategies (Halo et al., 2008).

Exploring Fungal Metabolite Diversity

This compound-related studies have also contributed to understanding the diversity of fungal metabolites. Research on the impact of epigenetic modifiers on the biosynthesis of tenellin has shown that a wide array of compounds can be produced, demonstrating the vast chemical diversity accessible through fungal metabolism (Yakasai et al., 2011).

Properties

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

3-(1-acetyloxy-3-methylbutyl)-6-(2-formyl-6-hydroxy-4-methylphenoxy)-2-methoxybenzoic acid

InChI

InChI=1S/C23H26O8/c1-12(2)8-19(30-14(4)25)16-6-7-18(20(23(27)28)22(16)29-5)31-21-15(11-24)9-13(3)10-17(21)26/h6-7,9-12,19,26H,8H2,1-5H3,(H,27,28)

InChI Key

IGGGJHYOBPGVLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)OC2=C(C(=C(C=C2)C(CC(C)C)OC(=O)C)OC)C(=O)O)C=O

Synonyms

methyl 3-(1-acetoxy-3-methylbutyl)-2-methoxy-6-(2- methoxy-4-methyl-6-(2-oxopropyl)phenoxy)benzoate
tenelate A
tenelate B
tenellic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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